molecular formula C18H18O3 B2851282 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one CAS No. 1394810-25-3

1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one

Cat. No.: B2851282
CAS No.: 1394810-25-3
M. Wt: 282.339
InChI Key: GELYZNRTVZTVQU-UHFFFAOYSA-N
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Description

1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . This compound is characterized by the presence of a phenyl group substituted with a 3,5-dimethoxyphenyl ethenyl moiety and an ethanone group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one typically involves the following steps:

Mechanism of Action

The mechanism by which 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways:

Biological Activity

1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one, also known by its CAS number 1394810-25-3, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.33 g/mol
  • Structural Features : The compound features a dimethoxy-substituted phenyl group and an ethenyl linkage, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects, particularly in the context of receptor interactions and potential therapeutic applications.

Dopamine Receptor Interaction

One significant area of research involves the compound's interaction with dopamine receptors. A study indicated that compounds structurally similar to this compound exhibit selective agonist activity at the D3 dopamine receptor. Specifically, it was found that:

  • The compound demonstrated an EC₅₀ value of approximately 710 nM for D3R-mediated β-arrestin translocation, indicating moderate agonistic activity compared to dopamine .
  • It showed no measurable agonist activity at the D2 receptor even at high concentrations (up to 100 μM), suggesting a selective profile that may be beneficial in treating conditions like Parkinson's disease or schizophrenia without affecting D2 receptor pathways .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : The compound’s interaction with dopamine receptors could modulate neurotransmitter release and signal transduction pathways.
  • Cell Cycle Interference : Similar compounds have been noted for their ability to disrupt cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

StudyFocusFindings
Dopamine Receptor ActivitySelective D3R agonist with EC₅₀ of 710 nM; inactive at D2R.
Anticancer ActivityRelated compounds showed IC₅₀ values between 1.82 - 5.55 μM against multiple cancer cell lines.
Structure-Activity RelationshipIdentified key structural features influencing biological potency in similar compounds.

Properties

IUPAC Name

1-[3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13(19)16-6-4-5-14(9-16)7-8-15-10-17(20-2)12-18(11-15)21-3/h4-12H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYZNRTVZTVQU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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